![molecular formula C22H15F3N2S B2402787 2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine CAS No. 400078-36-6](/img/structure/B2402787.png)

2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

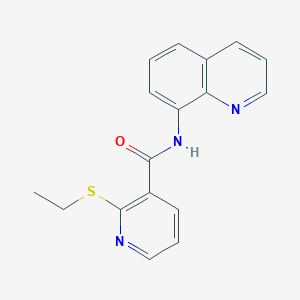

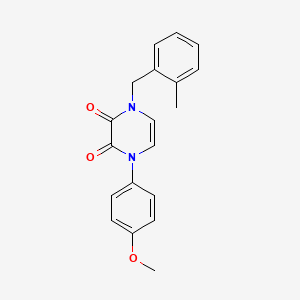

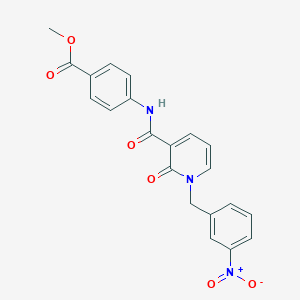

“2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine” is a chemical compound with the molecular formula C22H15F3N2S and a molecular weight of 396.4281096 . It is a complex organic compound that contains several functional groups, including phenyl and trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of phenyl and trifluoromethyl groups attached to a 1,3,5-thiadiazine ring . The exact structural details, such as bond lengths and angles, are not available in the current resources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.4281096 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen

- DTPT has been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors can detect specific analytes (such as ions or molecules) based on changes in fluorescence intensity upon binding. Researchers have explored DTPT-based sensors for applications in environmental monitoring, bioimaging, and chemical analysis .

- DTPT’s unique structure makes it an interesting candidate for materials science. Researchers have investigated its potential as a building block for novel materials, including polymers, nanoparticles, and thin films. These materials could find applications in optoelectronics, catalysis, and energy storage.

- DTPT’s properties may be harnessed for biomedical applications. For instance, it could serve as a precursor for drug delivery systems or as a component in tissue engineering scaffolds. Its stability and reactivity make it an intriguing candidate for designing functional biomaterials.

- DTPT’s electron-rich and electron-deficient regions could be exploited in organic electronic devices. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its π-conjugated system may enhance charge transport properties.

- DTPT’s potential as an energy material lies in its electronic properties. Researchers have investigated its use in solar cells (photovoltaics) and supercapacitors. Its electron-donating and accepting abilities could enhance charge separation and storage in these devices.

- DTPT’s unique structure and reactivity make it suitable for analytical methods. Researchers have explored its use as a derivatization agent for enhancing the detection of specific compounds (e.g., amino acids, peptides, or drugs) in complex samples. Its fluorescence properties aid in sensitive detection.

Fluorescent Chemosensors

Materials Science

Biomedical Materials

Electronic Materials

Energy Materials

Analytical Chemistry

Eigenschaften

IUPAC Name |

2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2S/c23-22(24,25)18-13-7-12-17(14-18)19-26-20(15-8-3-1-4-9-15)28-21(27-19)16-10-5-2-6-11-16/h1-14,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDHMRCQYSGWJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)